

Application Notes and Protocols: Hsd17B13-IN-16 in Organoid Models of Liver Disease

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Compound of Interest

Compound Name: *Hsd17B13-IN-16*

Cat. No.: *B12384913*

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Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[4] The expression of HSD17B13 is markedly upregulated in the livers of patients with NAFLD.[3] This makes HSD17B13 a compelling therapeutic target for these conditions. **Hsd17B13-IN-16** is a potent small molecule inhibitor of HSD17B13, with an IC₅₀ of less than 0.1 μ M for estradiol and less than 1 μ M for Leukotriene B3 as substrates.[5]

Three-dimensional (3D) liver organoid and spheroid models, derived from primary human hepatocytes or induced pluripotent stem cells (iPSCs), offer a more physiologically relevant system for studying liver diseases and testing drug candidates compared to traditional 2D cell cultures.[6][7][8][9] These models can recapitulate key aspects of NAFLD and NASH, such as steatosis (fat accumulation) and fibrosis.[6][7][8][10]

These application notes provide a comprehensive overview and detailed protocols for utilizing **Hsd17B13-IN-16** in 3D liver organoid models to investigate its therapeutic potential in liver diseases.

Data Presentation

Table 1: In Vitro Activity of Hsd17B13-IN-16

Parameter	Substrate	Value	Reference
IC50	Estradiol	< 0.1 μ M	[5]
IC50	Leukotriene B3	< 1 μ M	[5]

Table 2: Hypothetical Dose-Response of Hsd17B13-IN-16 on Steatosis in a Liver Organoid Model

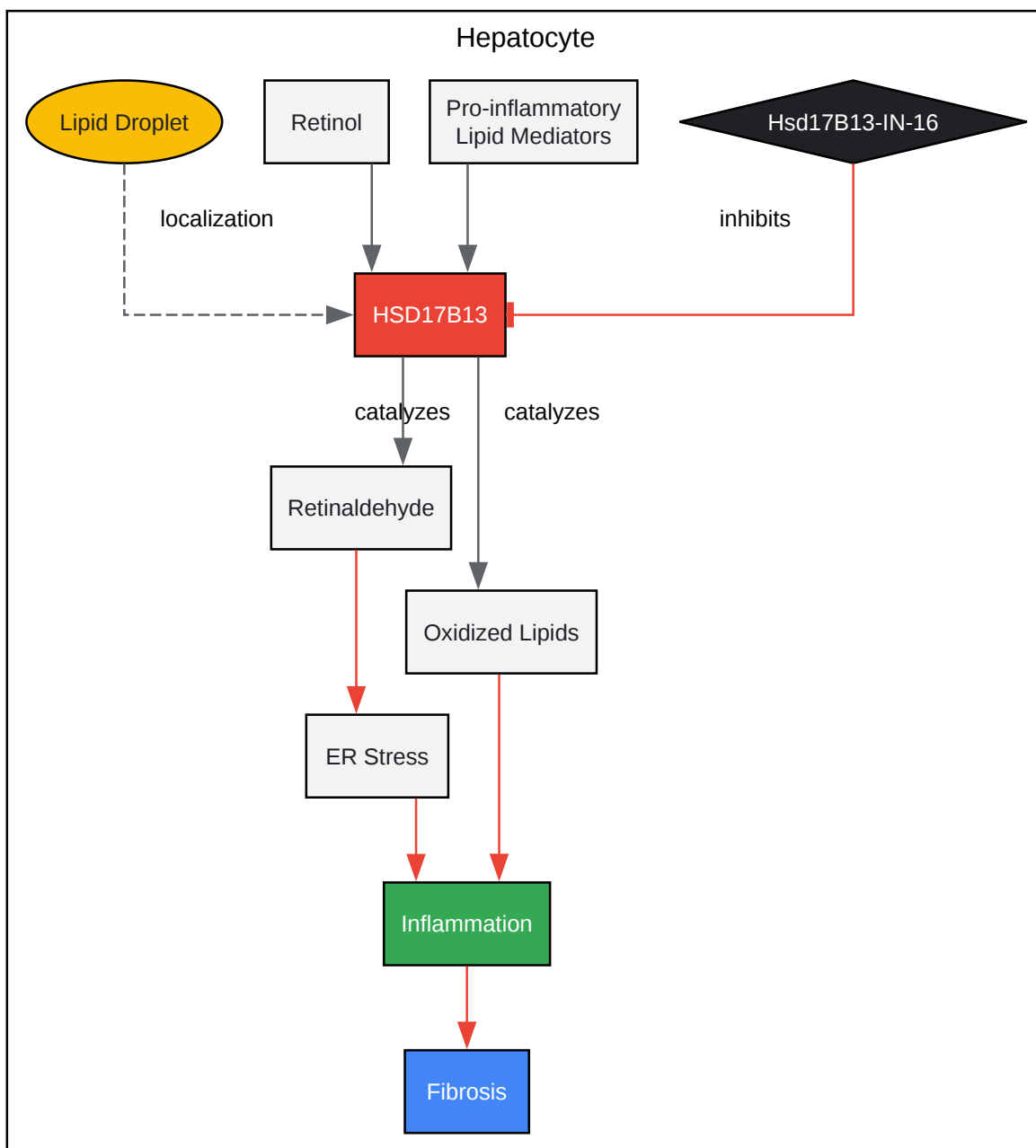
Hsd17B13-IN-16 Concentration (μ M)	Lipid Accumulation (% of Control)	Cell Viability (% of Control)
0 (Vehicle Control)	100	100
0.01	85	98
0.1	62	97
1	45	95
10	38	80

Table 3: Hypothetical Effect of Hsd17B13-IN-16 on Fibrosis Markers in a Liver Organoid Model

Treatment	COL1A1 Expression (Fold Change)	α -SMA Expression (Fold Change)
Vehicle Control	1.0	1.0
Disease Model (e.g., FFA treatment)	8.5	6.2
Disease Model + Hsd17B13-IN-16 (1 μ M)	3.2	2.5

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of HSD17B13 in Liver Disease

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Caption: HSD17B13's role in liver disease signaling.

Experimental Workflow for Hsd17B13-IN-16 in Liver Organoids

[Click to download full resolution via product page](#)Caption: Workflow for testing **Hsd17B13-IN-16** in liver organoids.

Experimental Protocols

Protocol 1: Formation of Human Liver Spheroids

This protocol is adapted from established methods for generating multi-lineage 3D liver spheroids.[\[6\]](#)[\[8\]](#)[\[10\]](#)

Materials:

- Cryopreserved primary human hepatocytes
- Cryopreserved human hepatic stellate cells (LX-2)
- Hepatocyte culture medium (e.g., Williams' E Medium with supplements)
- Stellate cell culture medium (e.g., DMEM with 10% FBS)
- Ultra-low attachment 96-well round-bottom plates
- Reagents for cell counting and viability (e.g., Trypan Blue)

Procedure:

- Thaw cryopreserved human hepatocytes and hepatic stellate cells according to the supplier's instructions.
- Culture the cells separately in their respective media to allow for recovery.
- On the day of spheroid formation, detach the cells using a gentle dissociation reagent (e.g., Accutase).
- Perform a cell count and viability assessment for each cell type.
- Prepare a co-culture cell suspension in hepatocyte culture medium containing hepatocytes and stellate cells at a physiological ratio (e.g., 24:1).
- Seed the cell suspension into ultra-low attachment 96-well plates at a density of approximately 1,500-2,500 cells per well.

- Centrifuge the plates at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
- Incubate the plates at 37°C and 5% CO₂. Spheroids should form within 24-72 hours.
- Perform a half-medium change every 2-3 days.

Protocol 2: Induction of Steatosis and Fibrosis and Treatment with Hsd17B13-IN-16

Materials:

- Mature liver spheroids (from Protocol 1)
- Free Fatty Acid (FFA) solution (e.g., a 2:1 mixture of oleate:palmitate complexed to BSA)
- TGF- β 1 (for fibrosis induction)
- **Hsd17B13-IN-16** stock solution (dissolved in DMSO)
- Vehicle control (DMSO)

Procedure:

- After 3-5 days of culture, when spheroids are compact and have formed, prepare the disease induction medium.
- For Steatosis: Supplement the hepatocyte culture medium with an FFA solution to a final concentration of 250-500 μ M.
- For Fibrosis: Supplement the hepatocyte culture medium with TGF- β 1 to a final concentration of 5-10 ng/mL.
- Prepare the treatment solutions by diluting the **Hsd17B13-IN-16** stock solution in the disease induction medium to the desired final concentrations (e.g., 0.01, 0.1, 1, 10 μ M). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

- Remove half of the medium from each well of the spheroid culture plate and replace it with the prepared treatment or control media.
- Incubate the plates at 37°C and 5% CO₂ for 48-72 hours.

Protocol 3: Endpoint Analysis

A. Assessment of Lipid Accumulation (Steatosis)

Materials:

- AdipoRed™ Assay Reagent or Oil Red O staining solution
- Phosphate-buffered saline (PBS)
- Formaldehyde for fixation (for Oil Red O)
- Hematoxylin for counterstaining (for Oil Red O)
- Fluorescence microplate reader or microscope

Procedure (AdipoRed Assay):

- Following the treatment period, carefully remove the culture medium.
- Wash the spheroids gently with PBS.
- Add the AdipoRed™ reagent, diluted in PBS according to the manufacturer's instructions, to each well.
- Incubate for 10-15 minutes at room temperature.
- Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 572 nm emission).
- Normalize the fluorescence signal to a measure of cell viability (see below).

B. Assessment of Cell Viability

Materials:

- CellTiter-Glo® 3D Cell Viability Assay reagent

Procedure:

- Allow the spheroid plate and the CellTiter-Glo® 3D reagent to equilibrate to room temperature.
- Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of culture medium.
- Mix on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure luminescence using a microplate reader.

C. Gene Expression Analysis for Fibrosis Markers (qPCR)**Materials:**

- RNA extraction kit suitable for 3D cultures
- cDNA synthesis kit
- qPCR master mix
- Primers for target genes (e.g., COL1A1, ACTA2 [α -SMA]) and a housekeeping gene (e.g., GAPDH)

Procedure:

- Pool several spheroids from each treatment condition.
- Extract total RNA according to the manufacturer's protocol.
- Synthesize cDNA from the extracted RNA.

- Perform quantitative real-time PCR (qPCR) using the appropriate primers and master mix.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Conclusion

The use of **Hsd17B13-IN-16** in 3D liver organoid models provides a powerful platform for preclinical evaluation of this novel therapeutic strategy for NAFLD and NASH. The protocols outlined here offer a framework for assessing the efficacy of Hsd17B13 inhibition in a physiologically relevant context, enabling the generation of robust data to support further drug development efforts. These advanced in vitro models are critical for bridging the gap between basic research and clinical applications in the field of liver disease.

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